2-Methoxyphenyl sulfamate
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Overview
Description
2-Methoxyphenyl sulfamate is an organic compound with the molecular formula C7H9NO4S It is a sulfamate ester derived from 2-methoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenyl sulfamate can be synthesized through the reaction of 2-methoxyphenol with sulfamoyl chloride under mild phase-transfer conditions . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfamate ester.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-Methoxyphenyl sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of amines.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl sulfamate involves its ability to form stable urea linkages under acidic, alkaline, and aqueous conditions . This stability makes it an effective protecting group for amines, allowing for selective reactions and subsequent deprotection to regenerate free amines.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection.
Tris(2-methoxyphenyl)phosphine: Used as a catalyst in various organic reactions.
Uniqueness
2-Methoxyphenyl sulfamate is unique due to its stability under various conditions and its versatility in organic synthesis. Its ability to form stable urea linkages sets it apart from other similar compounds, making it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
57651-00-0 |
---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(2-methoxyphenyl) sulfamate |
InChI |
InChI=1S/C7H9NO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
SJQLKTNUZIPAPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)N |
Origin of Product |
United States |
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